molecular formula C7H10FNO2 B8636566 2-(4-fluorotetrahydro-2H-pyran-4-yl)-2-hydroxyacetonitrile

2-(4-fluorotetrahydro-2H-pyran-4-yl)-2-hydroxyacetonitrile

Cat. No. B8636566
M. Wt: 159.16 g/mol
InChI Key: NBTJRSDVRLPEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745438B2

Procedure details

Dissolve (4-fluorotetrahydropyran-4-yl)-hydroxyacetonitrile (4.4 g, 29.8 mmol) in 2-propanol (48 mL) and water (12 mL). Cool to 0° C. under a nitrogen atmosphere. Add sodium borohydride (1.2 g, 31.7 mmol) and allow the resulting mixture to slowly warm to room temperature over 5.5 hours. Quench with acetone and stir for 1 h. Concentrate the mixture to ⅓ volume and dilute with ethyl acetate. Wash the resulting organic solution with saturated aqueous sodium bicarbonate solution and saturated aqueous ammonium chloride solution (twice). Combine the aqueous washes and dilute with saturated aqueous sodium chloride solution and extract with ethyl acetate (twice). Add these extracts to the crude reaction mixture and wash the resulting solution with saturated aqueous sodium chloride solution, dry (magnesium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 0:100 to 1:1 ethyl acetate:hexanes) to give the desired compound as a yellow oil (740 mg, 18%).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Yield
18%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([CH:8]([OH:11])C#N)[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.[BH4-].[Na+]>CC(O)C.O>[F:1][C:2]1([CH2:8][OH:11])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
FC1(CCOCC1)C(C#N)O
Name
Quantity
48 mL
Type
solvent
Smiles
CC(C)O
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature over 5.5 hours
Duration
5.5 h
CUSTOM
Type
CUSTOM
Details
Quench with acetone
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the mixture
ADDITION
Type
ADDITION
Details
dilute with ethyl acetate
WASH
Type
WASH
Details
Wash the resulting organic solution with saturated aqueous sodium bicarbonate solution and saturated aqueous ammonium chloride solution (twice)
ADDITION
Type
ADDITION
Details
Combine the aqueous washes and dilute with saturated aqueous sodium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate (twice)
ADDITION
Type
ADDITION
Details
Add these extracts to the crude
CUSTOM
Type
CUSTOM
Details
reaction mixture
WASH
Type
WASH
Details
wash the resulting solution with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify
WASH
Type
WASH
Details
(silica gel chromatography, eluting with 0:100 to 1:1 ethyl acetate:hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1(CCOCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 740 mg
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 18.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.